1,6-Di(pyridin-4-yl)pyrene

描述

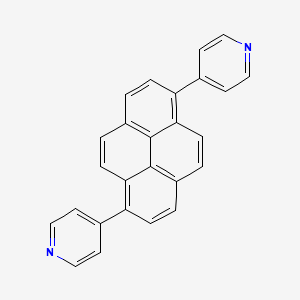

1,6-Di(pyridin-4-yl)pyrene is an organic compound with the molecular formula C26H16N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features two pyridine rings attached at the 1 and 6 positions of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable component in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

1,6-Di(pyridin-4-yl)pyrene can be synthesized through several methods. One common approach involves the bromination of pyrene to form 1,6-dibromopyrene, followed by a palladium-catalyzed cross-coupling reaction with 4-pyridylboronic acid. The reaction typically uses a palladium catalyst such as [PdCl2(dppf)] and a base like potassium carbonate in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

化学反应分析

Types of Reactions

1,6-Di(pyridin-4-yl)pyrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrenequinones or other oxidized pyrene derivatives.

Reduction: Reduced pyrene derivatives.

Substitution: Halogenated pyrene derivatives.

科学研究应用

Overview

1,6-Di(pyridin-4-yl)pyrene is an organic compound with the molecular formula C26H16N2, characterized by its unique optical and electronic properties. This compound has garnered significant attention in various fields of scientific research due to its versatility as a ligand and its potential applications in materials science, biology, and medicine.

Chemistry

This compound is primarily utilized as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its ability to coordinate with metal ions allows for the construction of stable frameworks that exhibit desirable properties such as porosity and catalytic activity.

Table 1: Synthesis of Metal-Organic Frameworks Using this compound

Biology

In biological applications, this compound has been investigated for its potential use in bioimaging and as a fluorescent probe . Its strong fluorescence properties enable it to serve as a marker in cellular imaging studies, allowing researchers to visualize cellular processes in real-time.

Case Study: Bioimaging Applications

In a study on cellular imaging, this compound demonstrated high quantum yields and stability under physiological conditions, making it suitable for tracking cellular uptake and distribution in live cells .

Medicine

The compound is also being explored for its role in drug delivery systems . Its structural characteristics allow it to encapsulate therapeutic agents effectively, enhancing their bioavailability and targeting capabilities.

Case Study: Drug Delivery Systems

Research has shown that formulations incorporating this compound can improve the pharmacokinetics of anticancer drugs by facilitating their transport across cellular membranes .

Industry

In the field of electronics, this compound is utilized in the development of organic light-emitting diodes (OLEDs) . Its excellent electronic properties contribute to efficient light emission and energy transfer within OLED devices.

Table 2: Performance Metrics of OLEDs Incorporating this compound

作用机制

The mechanism of action of 1,6-Di(pyridin-4-yl)pyrene largely depends on its application. In the context of MOFs, it acts as a bridging ligand, coordinating with metal ions to form stable frameworks. The π-π interactions between the pyrene cores and the coordination with metal ions contribute to the stability and functionality of the resulting MOFs . In biological applications, its fluorescence properties are utilized for imaging and detection purposes.

相似化合物的比较

Similar Compounds

1,3,6,8-Tetra(pyridin-4-yl)pyrene: Another pyrene derivative with four pyridine rings, used in similar applications but offering different coordination geometries and electronic properties.

1,6-Dibromopyrene: A precursor in the synthesis of 1,6-Di(pyridin-4-yl)pyrene, used in various substitution reactions.

1,3,6,8-Tetrasubstituted Pyrenes: These compounds have multiple substituents at different positions, offering diverse properties and applications.

Uniqueness

This compound is unique due to its specific substitution pattern, which provides distinct electronic and optical properties. Its ability to act as a versatile ligand in MOFs and its strong fluorescence make it particularly valuable in both materials science and biological research.

生物活性

1,6-Di(pyridin-4-yl)pyrene is a compound of significant interest in the field of medicinal chemistry and materials science due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) with two pyridine groups attached to the pyrene core. Its chemical structure can be represented as follows:

This compound exhibits notable photophysical properties, including fluorescence, which makes it suitable for various applications in biological imaging and sensing.

Anticancer Properties

Research has indicated that this compound possesses anticancer properties. A study demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. The compound was tested against several cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.3 | Cell cycle arrest |

| HCT116 | 10.8 | Inhibition of proliferation |

Fluorescent Properties

The fluorescent properties of this compound have been extensively studied. It serves as a probe for studying protein conformations and interactions due to its ability to form excimers in close proximity. This property is particularly useful in tracking protein dynamics in living cells.

Table 2: Fluorescent Emission Characteristics

| Parameter | Value |

|---|---|

| Emission Maximum (nm) | 457 (solid state) |

| Excimer Formation | Yes (above 10 µM) |

| Quantum Yield | High |

Study on Protein Interactions

A notable study utilized this compound to investigate protein-membrane interactions. The compound was incorporated into a model system to observe its effects on α-synuclein, a protein associated with neurodegenerative diseases. The results indicated that the compound could significantly alter the conformation of α-synuclein upon membrane binding, suggesting potential therapeutic implications for neurodegenerative disorders.

Catalytic Applications

Another area of research explored the catalytic properties of metal-organic frameworks (MOFs) incorporating this compound as a bridging ligand. The study highlighted its effectiveness in catalyzing transesterification reactions, showcasing its versatility beyond biological applications.

属性

IUPAC Name |

4-(6-pyridin-4-ylpyren-1-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16N2/c1-5-21(17-9-13-27-14-10-17)23-8-4-20-2-6-22(18-11-15-28-16-12-18)24-7-3-19(1)25(23)26(20)24/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMUKJMMVBKYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC3=C4C2=C1C=CC4=C(C=C3)C5=CC=NC=C5)C6=CC=NC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。